molecular formula C26H21ClN4O4 B12475883 3-[({4-[(E)-(2-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid

3-[({4-[(E)-(2-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid

Cat. No.: B12475883
M. Wt: 488.9 g/mol
InChI Key: HSEMDIXPZOTXRF-UHFFFAOYSA-N
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Description

3-{4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-(dimethylamino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydrazinylidene moiety, and a naphthalene ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-(dimethylamino)benzoic acid typically involves the reaction of suitable aldehydes or ketones with hydrazides. The process can be carried out in various organic solvents under controlled conditions. For instance, the reaction of 2-chlorophenylhydrazine with an appropriate naphthalene derivative can yield the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-{4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-(dimethylamino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and naphthalene-based compounds. Examples are:

Uniqueness

The uniqueness of 3-{4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-amido}-4-(dimethylamino)benzoic acid lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, hydrazinylidene moiety, and naphthalene ring makes it a valuable compound for various research applications .

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

3-[[4-[(2-chlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C26H21ClN4O4/c1-31(2)23-12-11-15(26(34)35)13-22(23)28-25(33)18-14-21(16-7-3-4-8-17(16)24(18)32)30-29-20-10-6-5-9-19(20)27/h3-14,32H,1-2H3,(H,28,33)(H,34,35)

InChI Key

HSEMDIXPZOTXRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4Cl)O

Origin of Product

United States

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